11H-Benzo(a)carbazole, 5,5'-(phenylmethylene)bis(11-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) involves multiple steps, typically starting with the formation of the benzo[a]carbazole core. This can be achieved through cyclization reactions involving appropriate precursors. The phenylmethylene and ethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation or other substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[a]carbazole
- 1,2-Benzcarbazole
- 1,2-Benzocarbazole
- 11-Azachrysofluorene
Uniqueness
11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) is unique due to its specific structure, which includes multiple aromatic rings and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Eigenschaften
CAS-Nummer |
82926-35-0 |
---|---|
Molekularformel |
C43H34N2 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-phenylmethyl]benzo[a]carbazole |
InChI |
InChI=1S/C43H34N2/c1-3-44-39-24-14-12-20-31(39)37-26-35(29-18-8-10-22-33(29)42(37)44)41(28-16-6-5-7-17-28)36-27-38-32-21-13-15-25-40(32)45(4-2)43(38)34-23-11-9-19-30(34)36/h5-27,41H,3-4H2,1-2H3 |
InChI-Schlüssel |
NAYABQYUYAOVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.